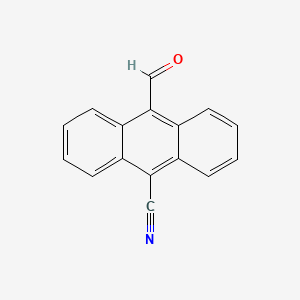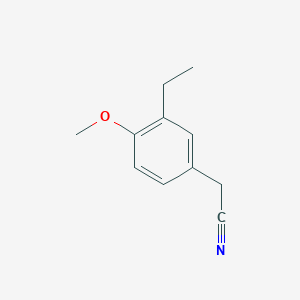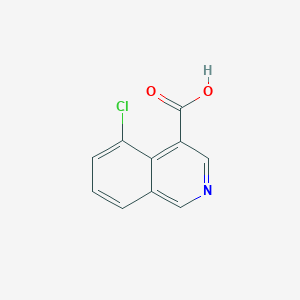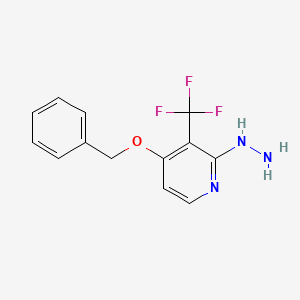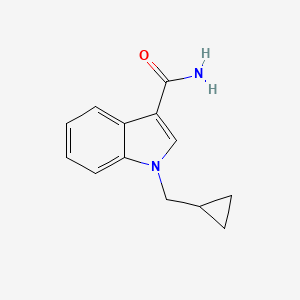
1-(cyclopropylmethyl)indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropylmethyl-1H-indole-3-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group attached to the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 1-(cyclopropylmethyl)indole-3-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, Bartoli indole synthesis, and the Bischler-Möhlau indole synthesis.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides in the presence of a base.
Carboxamide Formation: The carboxamide group is introduced through the reaction of the indole derivative with an appropriate amine or ammonia under suitable conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
1-Cyclopropylmethyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Cyclopropylmethyl-1H-indole-3-carboxamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(cyclopropylmethyl)indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The carboxamide moiety in indole derivatives forms hydrogen bonds with enzymes and proteins, inhibiting their activity . This interaction can lead to various biological effects, such as antiviral and anticancer activities . The compound’s ability to bind with high affinity to multiple receptors makes it a valuable candidate for drug development .
Comparaison Avec Des Composés Similaires
1-Cyclopropylmethyl-1H-indole-3-carboxamide can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
Indole-3-acetic acid: A plant hormone with diverse biological and clinical applications.
Indole-2-carboxamide: Studied for its strong enzyme inhibitory properties.
The uniqueness of 1-(cyclopropylmethyl)indole-3-carboxamide lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)indole-3-carboxamide |
InChI |
InChI=1S/C13H14N2O/c14-13(16)11-8-15(7-9-5-6-9)12-4-2-1-3-10(11)12/h1-4,8-9H,5-7H2,(H2,14,16) |
Clé InChI |
ZNUBRFCIZKXNKE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN2C=C(C3=CC=CC=C32)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




